(R)-2-Amino-2-phenylacetic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

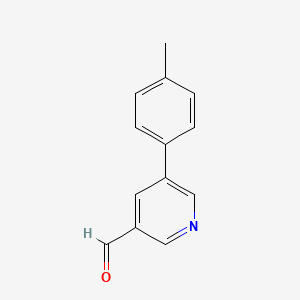

“®-2-Amino-2-phenylacetic acid hydrochloride” likely refers to a compound that contains an amino group (-NH2) and a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) attached to the same carbon atom, making it a type of α-amino acid. The “®” denotes the absolute configuration of the chiral center in the molecule .

Synthesis Analysis

While specific synthesis methods for “®-2-Amino-2-phenylacetic acid hydrochloride” are not available, similar compounds are often synthesized starting with readily available materials. For instance, levobupivacaine hydrochloride is synthesized starting with (R, S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide as the initial material and utilizing l-(–)-dibenzoyl tartaric acid for chiral separation .Molecular Structure Analysis

The molecular structure of “®-2-Amino-2-phenylacetic acid hydrochloride” would likely include a chiral center, given the “®” designation. The Cahn-Ingold-Prelog (CIP) rules can be used to determine the absolute configuration of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of “®-2-Amino-2-phenylacetic acid hydrochloride” would depend on its specific structure. For example, metformin hydrochloride, a peroral hypoglycemic agent, has the ability to suppress gluconeogenesis, form free fatty acids, and oxidize fats .Applications De Recherche Scientifique

Enzyme Utilization in Amidation/Amide Hydrolysis

(R)-2-Amino-2-phenylacetic acid hydrochloride has been utilized in enzyme-mediated processes. For instance, in the synthesis of ethyl 3-amino-4-pentynoate isomers, a biocatalytic approach using the enzyme penicillin acylase has been developed. This enzyme facilitates the resolution of (R)- and (S)-enantiomers of these isomers, employing phenylacetic acid as an acylating agent (Topgi et al., 1999).

Chirality Assignment in Chemical Compounds

The compound has been involved in methods for determining the enantiomeric purity of chemical compounds. In a study, the reaction of R-(−)-, and S-(+)-4-hydroxyphenylglycine (oxfenicine) with enantiomerically pure acid anhydride of R-(+)-1-methoxy-1-trifluoromethyl-phenylacetic acid led to diastereoisomeric amides separable by high-performance liquid chromatography, indicating its role in enantiomeric analysis (Coleman, 1983).

Applications in Polymerization

This chemical has been used in the polymerization of phenylacetylenes. Specifically, various phenylacetylenes bearing amino groups, including 4-aminomethyl and 4-N,N-diisopropylamino-methyl groups, were polymerized, demonstrating the compound's utility in the field of polymer chemistry (Yashima et al., 1997).

Photocatalytic Degradation Studies

In the field of environmental science, this compound has been a part of studies like the photocatalytic degradation of diclofenac, where it was used to assess the decomposition of pharmaceutical compounds under simulated solar irradiation (Calza et al., 2006).

Crystallization and Resolving Agent Applications

The compound has been used in the preferential crystallization of 2-amino-2-phenylethanol, showcasing its role as an effective resolving agent in the separation of chiral compounds (Saigo et al., 1982).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2R)-2-amino-2-phenylacetic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.ClH/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5,7H,9H2,(H,10,11);1H/t7-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAZPUJDTYUZJMI-OGFXRTJISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25705-52-6 |

Source

|

| Record name | Benzeneacetic acid, α-amino-, hydrochloride (1:1), (αR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25705-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrazolo[4,3-b]pyridin-3(2H)-one](/img/structure/B1357039.png)

![N-[4-fluoro-3-(trifluoromethyl)phenyl]guanidine](/img/structure/B1357053.png)